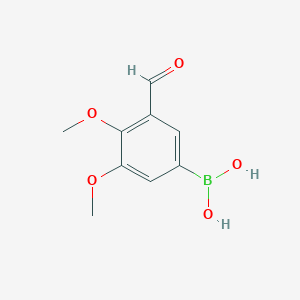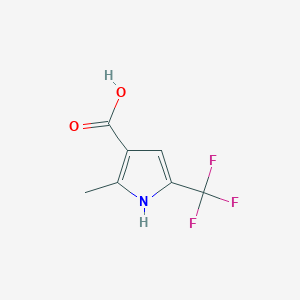
2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid
Übersicht
Beschreibung
“2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid” is a derivative of pyrrole, which is used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves the use of fluorine-containing moieties . Another method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrole ring, a carboxylic acid group, and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyrrole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the fluorine atom and the pyrrole moiety .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Biodegradation Studies
- Microbial Degradation of Polyfluoroalkyl Chemicals : Research has shown that polyfluoroalkyl chemicals, which could include compounds similar to 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid, undergo microbial and abiotic degradation in the environment. This degradation process can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), highlighting the environmental fate and degradation pathways of these chemicals (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Impact
- Bioaccumulation of PFCAs : A critical review has compared the bioaccumulation potential of perfluorinated carboxylates (PFCAs) with regulatory criteria and persistent lipophilic compounds. It suggests that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, indicating a nuanced understanding of the environmental impact of various fluorinated compounds (Conder et al., 2008).
Synthesis and Industrial Applications
- Biotechnological Routes Based on Lactic Acid : While focusing on lactic acid, this research outlines the potential for biotechnological routes to produce valuable chemicals from carboxylic acids. This approach could be analogous for synthesizing derivatives of this compound for various industrial applications (Gao, Ma, & Xu, 2011).
Analytical and Physicochemical Studies
- Understanding Biocatalyst Inhibition by Carboxylic Acids : Investigating the inhibition effects of carboxylic acids on microbes could provide insights into the environmental and biological interactions of this compound. This research is crucial for understanding how such compounds affect biotechnological processes and microbial growth (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid” and similar compounds are likely to involve their use in the development of new agrochemicals and pharmaceuticals . The unique properties of fluorine-containing compounds make them an important area of research in these fields .
Eigenschaften
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-3-4(6(12)13)2-5(11-3)7(8,9)10/h2,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYQYTJVKWEWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3348870.png)
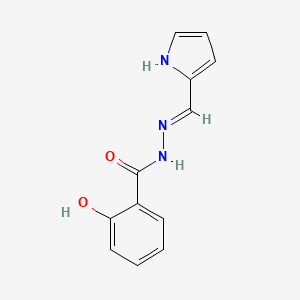
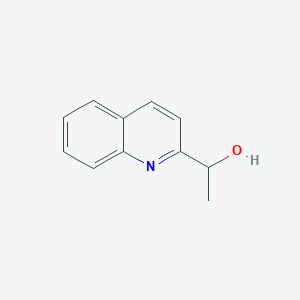
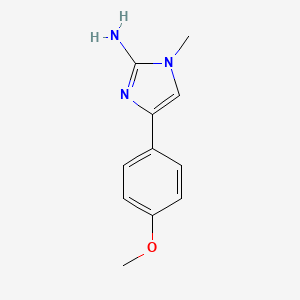
![1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B3348904.png)
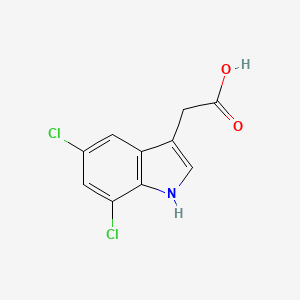
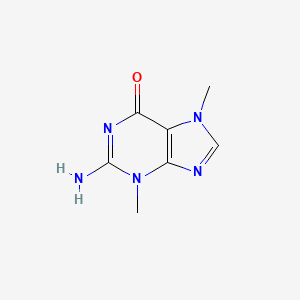

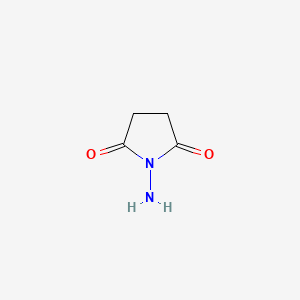
![3-Methylimidazo[5,1-a]isoquinoline](/img/structure/B3348930.png)

